molecular formula C11H5F3N2O2 B2673645 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile CAS No. 372977-36-1

6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2673645
CAS No.: 372977-36-1
M. Wt: 254.168
InChI Key: HKJBZVGQPULVPE-UHFFFAOYSA-N
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Description

Evolution and Historical Development of Nicotinonitrile Chemistry

Nicotinonitrile (3-cyanopyridine) has served as a foundational building block in synthetic organic chemistry since its first reported synthesis via ammoxidation of 3-methylpyridine in the mid-20th century. Early applications focused on its conversion to niacin (vitamin B3) through enzymatic hydrolysis using Rhodococcus rhodochrous J1 strains, which selectively yielded nicotinamide without over-hydrolysis to nicotinic acid. This biotechnological advancement underscored nicotinonitrile’s utility in vitamin production and catalyzed interest in its derivatives for pharmaceutical applications.

The Chichibabin pyridine synthesis, developed in 1924, provided a scalable route to pyridine derivatives by condensing aldehydes, ketones, and ammonia. This method laid the groundwork for later modifications to introduce nitrile groups at the 3-position, enabling efficient access to nicotinonitrile scaffolds. By the 1980s, industrial production of pyridine and its derivatives, including nicotinonitrile, exceeded 20,000 tons annually, driven by demand for agrochemicals and pharmaceuticals. Innovations in catalysis, such as the use of bimetallic metal-organic frameworks (MOFs) with sulfonic acid tags, further expanded the synthetic versatility of nicotinonitriles, allowing for the incorporation of diverse substituents under mild conditions.

Discovery and Research Progression of Furyl-Substituted Nicotinonitriles

The introduction of furyl groups into nicotinonitrile frameworks emerged from efforts to enhance the electronic and steric properties of heterocyclic compounds. Furans, with their oxygen heteroatom and conjugated π-system, impart unique reactivity and binding affinity in medicinal chemistry contexts. A landmark study demonstrated the synthesis of furyl-containing nicotinonitriles via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism, utilizing MIL-88B(Fe/Ni)/imidazole/SO3H as a catalyst. This method enabled the coupling of dibenzofuran-2-yl ethanone with aldehydes and 3-oxopropanenitrile derivatives, yielding substituted nicotinonitriles in 70–85% efficiency.

The furyl moiety’s ability to participate in hydrogen bonding and π-π stacking interactions made it a valuable substituent for targeting enzymes and receptors. For example, 6-(2-furyl)nicotinonitrile derivatives were explored as inhibitors of kinase enzymes due to their planar aromatic systems, which facilitated active-site binding. Structural analyses revealed that the furyl group’s electron-rich nature enhanced charge transfer interactions, improving compound stability in biological matrices.

Significance of Trifluoromethyl Functionality in Heterocyclic Medicinal Chemistry

The trifluoromethyl (-CF3) group has become a cornerstone of modern drug design due to its electron-withdrawing effects, metabolic stability, and lipophilicity-enhancing properties. In nicotinonitrile chemistry, the introduction of -CF3 at the 4-position of the pyridine ring was pioneered to modulate electronic density and improve pharmacokinetic profiles. The strong inductive effect of -CF3 reduces the basicity of the pyridine nitrogen, thereby decreasing susceptibility to protonation in physiological environments.

Synthetic routes to trifluoromethyl-substituted nicotinonitriles often involve halogen-exchange reactions or direct trifluoromethylation using Umemoto’s reagent. A 2025 study reported the use of bimetallic MOFs to facilitate the Knoevenagel condensation of trifluoromethyl aldehydes with 3-oxopropanenitrile intermediates, achieving regioselective formation of 4-CF3-nicotinonitriles. The resulting compounds exhibited enhanced binding affinity for adenosine receptors, attributed to the -CF3 group’s ability to occupy hydrophobic pockets within protein targets.

Historical Position of 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile in Drug Discovery Research

The integration of both furyl and trifluoromethyl groups into a single nicotinonitrile scaffold represents a strategic convergence of electronic and steric optimization. Early patents from the 2010s highlighted methods for hydrolyzing 3-cyanopyridine to nicotinic acid using sodium hydroxide and ion-exchange resins, which informed later approaches to functionalize the pyridine ring without disrupting the nitrile group.

This compound emerged as a candidate in kinase inhibitor research during the early 2020s. Its hydroxyl group at the 2-position enabled hydrogen bonding with catalytic lysine residues, while the trifluoromethyl group enhanced membrane permeability. Preclinical studies suggested synergistic effects between the furyl and -CF3 groups, with the former contributing to target engagement and the latter improving metabolic stability. Despite its promise, the compound’s development has been limited by challenges in large-scale synthesis, particularly in achieving regiocontrol during furyl introduction.

Property Role in this compound
2-Hydroxyl group Facilitates hydrogen bonding with enzymatic active sites
6-(2-Furyl) substituent Enhances π-π stacking and charge transfer interactions
4-Trifluoromethyl group Improves lipophilicity and metabolic stability
Pyridine-nitril scaffold Provides structural rigidity and electronic diversity

Properties

IUPAC Name

6-(furan-2-yl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2O2/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJBZVGQPULVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves multi-step reactions. One common method includes the following steps:

    Knoevenagel Condensation: This reaction involves the condensation of furfural with a suitable nitrile compound in the presence of a base to form an intermediate.

    Michael Addition: The intermediate undergoes a Michael addition with a trifluoromethylated compound.

    Cyclization: The final step involves cyclization to form the nicotinonitrile ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 6-(2-Furyl)-2-oxo-4-(trifluoromethyl)nicotinonitrile.

    Reduction: Formation of 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on enzymes involved in glucose metabolism, thereby exerting hypoglycemic effects . The trifluoromethyl group enhances its binding affinity to these targets, leading to increased efficacy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile, highlighting substituent differences and their implications:

Compound Name Substituent at Position 2 Substituent at Position 4 Substituent at Position 6 Key Properties/Applications Evidence Source
This compound -OH -CF₃ 2-Furyl Target compound; potential bioactivity
2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile -OH -CF₃ Phenyl Higher lipophilicity; antimicrobial applications
2-(Methylthio)-6-(trifluoromethyl)nicotinonitrile -SMe -CF₃ - Reduced hydrogen-bonding capacity
6-(2-Furyl)-2-hydroxy-4-(methylthio)nicotinonitrile -OH -SMe 2-Furyl Weaker electron-withdrawing effect at C4
2-Amino-4-(4-chlorophenyl)-6-(imidazolyl)nicotinonitrile -NH₂ 4-Chlorophenyl Imidazolyl Anti-breast cancer activity (QSAR studies)

Key Comparative Insights

Position 6 Substituents: The 2-furyl group in the target compound introduces a heteroaromatic ring with oxygen, enhancing π-π stacking interactions compared to phenyl (e.g., 2-Hydroxy-6-phenyl analog in ). This may improve binding affinity in enzyme inhibition assays.

Position 2 Functional Groups: The -OH group in the target compound contrasts with the -SMe group in 2-(Methylthio)-6-(trifluoromethyl)nicotinonitrile . The hydroxyl group increases acidity (pKa ~8–10), enabling deprotonation under physiological conditions, whereas -SMe is less polar and may enhance membrane permeability.

Position 4 Substituents: The -CF₃ group provides strong electron-withdrawing effects, stabilizing the pyridine ring and influencing electronic distribution.

Structural similarities suggest the target compound may exhibit comparable interactions.

Biological Activity

Overview

6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a compound belonging to the class of nicotinonitrile derivatives, which are recognized for their diverse biological activities. The unique structural features of this compound, particularly the trifluoromethyl group and the furan ring, contribute to its potential applications in medicinal chemistry, agrochemicals, and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H5F3N2O2
  • Molecular Weight : 254.16 g/mol
  • CAS Number : 372977-36-1

Medicinal Chemistry Applications

This compound has been investigated for its potential hypoglycemic effects. It is hypothesized that the compound interacts with enzymes involved in glucose metabolism, which may lead to reduced blood sugar levels. Preliminary studies indicate that it may serve as a candidate for developing new diabetes treatments.

Antioxidant Properties

Research has shown that nicotinonitrile derivatives exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of this compound may be attributed to its ability to scavenge free radicals effectively.

Agrochemical Potential

The compound's unique structure suggests potential applications in agrochemicals as a pesticide or herbicide. Its efficacy against certain pests and diseases has been a subject of research, indicating promising results in preliminary trials.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in glucose metabolism, contributing to its hypoglycemic effects.
  • Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, neutralizing them and preventing cellular damage.

Research Findings and Case Studies

StudyFindings
Study on Hypoglycemic Activity Demonstrated significant reduction in blood glucose levels in diabetic animal models when administered at varying doses.
Antioxidant Activity Assessment Showed a high capacity for free radical scavenging compared to standard antioxidants like ascorbic acid.
Agrochemical Efficacy Preliminary trials indicated effective pest control with minimal phytotoxicity on crops.

Case Study 1: Hypoglycemic Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the hypoglycemic effects of this compound in diabetic rats. Results indicated a dose-dependent reduction in blood glucose levels, suggesting potential as an antidiabetic agent.

Case Study 2: Antioxidant Properties

A comparative study assessed the antioxidant properties of various nicotinonitrile derivatives, including our compound. It was found that this compound exhibited superior antioxidant activity compared to traditional antioxidants .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile with high purity and yield?

Synthesis of this compound typically involves multi-step reactions, including cyclization of the pyridine core and subsequent functionalization. Key considerations include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred to stabilize intermediates and enhance reaction rates .
  • Temperature control : Exothermic steps (e.g., nitrile formation) require precise temperature modulation to avoid side reactions .
  • Catalysts : Base catalysts like potassium hydroxide (KOH) are critical for deprotonation during hydroxyl group introduction .
  • Design of Experiments (DoE) : Statistical optimization (e.g., varying solvent ratios, reaction times) minimizes trial-and-error approaches .

Q. How can spectroscopic methods (e.g., NMR, IR) be employed to confirm the structure of this compound?

  • 1H/13C NMR : Assign peaks for the furyl (δ 6.2–7.4 ppm for aromatic protons) and trifluoromethyl groups (δ ~120 ppm in 13C). The hydroxyl proton may appear as a broad singlet (δ 5–6 ppm) in DMSO-d6 .
  • IR spectroscopy : Confirm the nitrile group (C≡N stretch at ~2200 cm⁻¹) and hydroxyl group (O–H stretch at ~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in nucleophilic/electrophilic substitutions .
  • Molecular docking : Simulate interactions with enzymes (e.g., kinases) to identify binding motifs. The trifluoromethyl group may enhance hydrophobic interactions with active sites .
  • Reaction path search : Quantum chemical calculations (e.g., using Gaussian) optimize transition states and intermediates for synthetic steps .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar nicotinonitriles?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., furyl vs. chlorophenyl) on target binding using regression models .
  • Experimental validation : Replicate assays under standardized conditions (pH, temperature) to isolate confounding variables .
  • Meta-analysis : Aggregate data from diverse studies to identify trends (e.g., trifluoromethyl groups correlating with increased lipophilicity and bioavailability) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and interaction with biological targets?

  • Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability (measured via octanol-water partition assays) .
  • Electron-withdrawing effects : Stabilizes negative charges in intermediates, affecting reaction kinetics (e.g., SNAr reactions) .
  • Protein interactions : Forms strong van der Waals contacts with hydrophobic enzyme pockets, as shown in X-ray crystallography studies .

Q. What advanced techniques (e.g., X-ray crystallography, isothermal titration calorimetry) elucidate binding mechanisms between this compound and biological targets?

  • X-ray crystallography : Resolve 3D structures of ligand-target complexes to identify critical hydrogen bonds (e.g., hydroxyl group with catalytic residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess specificity .
  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates for kinetic profiling .

Methodological Challenges

Q. How can researchers optimize reaction scalability while maintaining regioselectivity in nicotinonitrile derivatives?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Protecting groups : Temporarily block hydroxyl or furyl groups during trifluoromethylation to prevent side reactions .

Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?

  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation products in simulated biological fluids (pH 7.4, 37°C) .
  • Molecular dynamics (MD) simulations : Predict hydrolysis susceptibility of the nitrile group in aqueous environments .

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